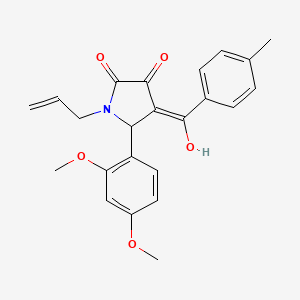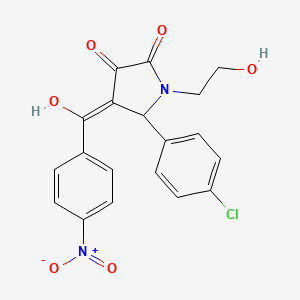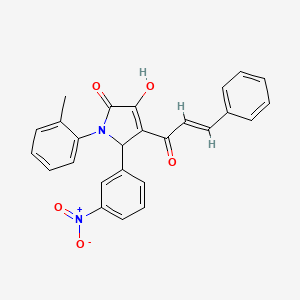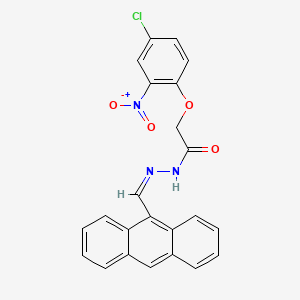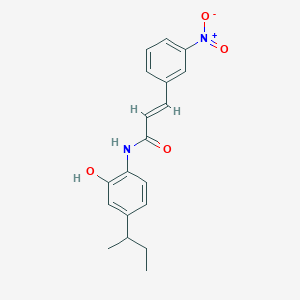![molecular formula C15H13BrN2O3 B5907656 N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5907656.png)
N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide, also known as BBIC, is a chemical compound that has been widely studied for its potential applications in scientific research. BBIC is a derivative of benzenecarboximidamide and has a bromobenzoyl group attached to it. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide is not fully understood. However, it has been suggested that N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide may interact with proteins involved in the formation of amyloid beta aggregates, preventing their aggregation and potentially slowing down the progression of neurodegenerative diseases. N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the formation of amyloid beta aggregates, induce apoptosis in cancer cells, and exhibit antiproliferative activity against cancer cells. N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide has also been shown to have low toxicity in vitro, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide in lab experiments is its low toxicity in vitro, which allows for higher concentrations to be used without causing harm to cells. Additionally, N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to have a high binding affinity for amyloid beta peptides, making it a useful tool for studying protein aggregation in neurodegenerative diseases. One limitation of using N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide. One potential area of study is the development of N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide derivatives with improved solubility and binding affinity for amyloid beta peptides. Additionally, further research is needed to fully understand the mechanism of action of N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide and its potential applications in cancer therapy. Finally, N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide could be used as a tool for studying protein aggregation in other neurodegenerative diseases beyond Alzheimer's and Parkinson's.
Métodos De Síntesis
N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide can be synthesized through a multistep process involving the reaction of 4-methoxybenzenecarboximidamide with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting product can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide has been studied for its potential use as a fluorescent probe for detecting protein aggregation in neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been investigated for its ability to inhibit the aggregation of amyloid beta peptides, which are associated with Alzheimer's disease. Additionally, N'-[(3-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide has been shown to have antiproliferative activity against cancer cells, making it a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 3-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-20-13-7-5-10(6-8-13)14(17)18-21-15(19)11-3-2-4-12(16)9-11/h2-9H,1H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNSMCCQFNYXPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NOC(=O)C2=CC(=CC=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=CC=C2)Br)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

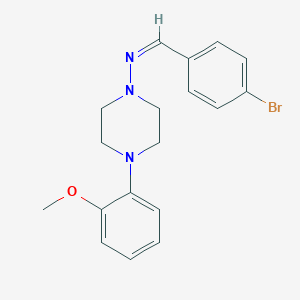
![N-[1-(3-nitrophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5907596.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-phenylbenzenesulfonamide](/img/structure/B5907612.png)
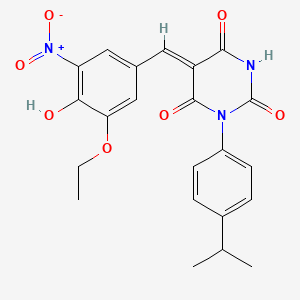
![1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5907619.png)
![3-{[(1-phenylethyl)amino]methylene}-2,5-pyrrolidinedione](/img/structure/B5907626.png)
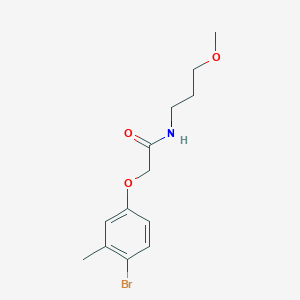
![4-{[3-(ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5907631.png)
![3-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5907638.png)
